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Compound of Interest

Compound Name: 2-(1-Azetidinyl)propanoic acid

CAS No.: 1849613-27-9

Cat. No.: B2784736

Get Quote

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Molecule: 2-(1-Azetidinyl)propanoic acid (CAS: 1849613-27-9) [1] Formula: C₆H₁₁NO₂ |

Exact Mass: 129.0790 Da

Executive Summary & Chemical Context
The incorporation of strained, small-ring heterocycles like azetidine into aliphatic chains is a

highly effective strategy in modern medicinal chemistry. It enhances ligand efficiency,

introduces conformational rigidity, and modulates physicochemical properties. 2-(1-
Azetidinyl)propanoic acid consists of a four-membered azetidine ring linked via its tertiary

nitrogen to the α -carbon of a propanoic acid backbone.

As a Senior Application Scientist, I approach the structure elucidation of this molecule not

merely as a checklist of analytical techniques, but as a dynamic problem of physical chemistry.

The molecule presents three distinct analytical challenges:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2784736#bc-rfq
https://www.benchchem.com/product/b2784736/docs?utm_src=pdf-body#structure-elucidation-of-2-1-azetidinyl-propanoic-acid-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b2784736/docs?utm_src=pdf-body#structure-elucidation-of-2-1-azetidinyl-propanoic-acid-a-comprehensive-analytical-guide
https://www.benchchem.com/product/b2784736/docs?utm_src=pdf-body#structure-elucidation-of-2-1-azetidinyl-propanoic-acid-a-comprehensive-analytical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2784736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zwitterionic Dynamics: As an α -amino acid analog, it exists as a zwitterion in neutral media,

leading to intermediate exchange rates that severely broaden NMR signals.

Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. This alters the

hybridization of the ring atoms (increasing the s-character of C-H bonds), which shifts NMR

resonances downfield compared to unstrained amines [2].

Chemical Instability: The strained ring is susceptible to acid-mediated intramolecular ring-

opening, necessitating careful control of analytical conditions [2].

Analytical Workflow & Logic
To establish a self-validating system of proof, the elucidation workflow must orthogonally

confirm the molecular weight, functional group presence, atomic connectivity, and

stereochemistry.
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Figure 1: Comprehensive analytical workflow for the structure elucidation of 2-(1-
azetidinyl)propanoic acid.
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High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale: Electrospray Ionization (ESI) in positive mode is ideal due to the high

proton affinity of the azetidine nitrogen. The exact mass confirms the elemental composition,

while collision-induced dissociation (CID) provides structural fragments.

Protocol: LC-HRMS Analysis
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Water/Acetonitrile

(50:50) containing 0.1% formic acid. Self-Validation: The acidic modifier ensures complete

protonation for maximum ESI+ sensitivity, though the sample must be analyzed immediately

to prevent acid-catalyzed ring opening.

Acquisition: Inject 1 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV

and the desolvation temperature to 350 °C.

Data Interpretation:

Target [M+H]⁺:m/z 130.0863 (Calculated for C₆H₁₂NO₂⁺).

Key Fragments: Look for m/z 112.0757 (loss of H₂O, -18 Da) and m/z 84.0813

(subsequent loss of CO, -28 Da), confirming the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural proof. However, analyzing 2-(1-azetidinyl)propanoic
acid in neutral D₂O or CD₃OD often yields broad, unresolved multiplets. This is caused by the

zwitterionic equilibrium ( R2​NH+−CH(CH3​)−COO− ⇌ R2​N−CH(CH3​)−COOH ), which occurs at

an intermediate timescale relative to the NMR acquisition.

Protocol: High-Resolution NMR Sample Preparation
Solvent Selection: Use D₂O as the primary solvent.

pH Adjustment (Critical Step): Add 1-2 drops of 1M NaOD in D₂O to the NMR tube.

Causality: Raising the pD to ~10 fully deprotonates the tertiary amine, locking the

molecule into its anionic form ( R2​N−CH(CH3​)−COO− ). This halts the exchange process,
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resulting in sharp, highly resolved J-couplings.

Validation: Check the 1D ¹H spectrum. If the C3 methyl group appears as a sharp doublet (

J≈7.2 Hz), the pH adjustment is successful.

Quantitative Data: Representative NMR Chemical Shifts
(Anionic Form in D₂O)

Position ¹H Shift (ppm)
Multiplicity (J
in Hz)

¹³C Shift (ppm)
HMBC
Correlations

C1 (C=O) - - 176.5 -

C2 (CH) 3.25 q (7.2) 65.2 C1, C3, C2'/C4'

C3 (CH₃) 1.35 d (7.2) 15.4 C1, C2

C2', C4' (CH₂) 3.30 - 3.45 m 54.8 C2, C3'

C3' (CH₂) 2.10 - 2.25 m 17.2 C2'/C4'

Data summarized based on structural analogs and general azetidine ring characteristics[3, 4].

2D NMR Connectivity Mapping
To unambiguously prove that the azetidine ring is attached to the C2 position of the propanoic

acid, we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear

Correlation Spectroscopy (COSY).
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Figure 2: Key 2D NMR correlations establishing the connectivity of the azetidine ring to the

propanoic acid backbone.
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Stereochemical Analysis
The C2 position of the propanoic acid chain is a chiral center. Because the azetidine nitrogen is

a tertiary amine, traditional derivatization methods (like Mosher's amides) are inapplicable.

Protocol for Enantiomeric Resolution:

Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak ZWIX, which is optimized for

zwitterionic amino acids).

Mobile Phase: 50 mM Formic acid and 50 mM Diethylamine in Methanol/Water. The dual

acid-base additive system ensures the analyte remains in a consistent ionization state during

elution, preventing peak tailing.

Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector

(CAD), as the molecule lacks a strong UV chromophore.

Stability and Degradation Pathways
A critical aspect of working with 2-(1-azetidinyl)propanoic acid is understanding its chemical

stability. Azetidines are inherently strained. When the nitrogen is protonated (at pH < 7), the

electrophilicity of the adjacent C2'/C4' carbons increases dramatically. This makes the ring

highly susceptible to nucleophilic attack by water or other nucleophiles in the matrix, leading to

irreversible ring-opening decomposition [2].
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Figure 3: Mechanism of acid-mediated ring-opening decomposition driven by azetidine ring

strain.

Storage Recommendation: To prevent degradation, the compound should be stored as a dry

solid at -20 °C. If stored in solution, it must be kept in slightly basic conditions (pH 8-9) to
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maintain the free-base form of the azetidine nitrogen, thereby preserving the structural integrity

of the ring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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